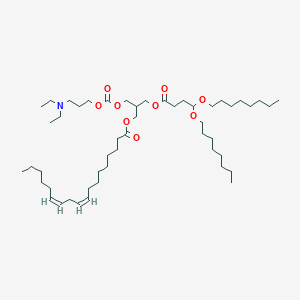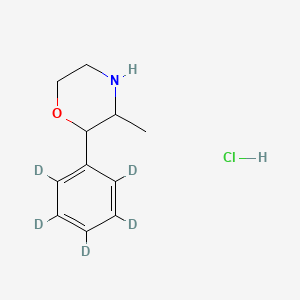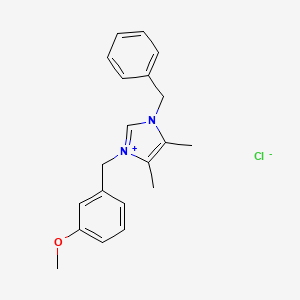![molecular formula C47H72O20 B11935711 (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung “(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-Tetradecahydropicen-3-yl]oxy]-4-[2-Carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-Dihydroxyoxane-2-carboxylic acid” ist ein komplexes organisches Molekül mit mehreren funktionellen Gruppen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere Hydroxylgruppen, Carbonsäuregruppen und einen polycyclischen Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, selektive Oxidations- und Reduktionsreaktionen sowie die Bildung von glykosidischen Bindungen. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle der Temperatur, des pH-Werts und den Einsatz spezifischer Katalysatoren, um die gewünschte Stereochemie zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion solch komplexer Moleküle kann die Verwendung biotechnologischer Methoden wie Fermentation oder enzymatischer Synthese beinhalten, um hohe Ausbeuten und Reinheit zu erzielen. Diese Verfahren werden oft wegen ihrer Effizienz und Umweltverträglichkeit bevorzugt.
Chemische Reaktionsanalyse
Arten von Reaktionen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonsäuregruppen können zu Alkoholen reduziert werden.
Substitution: Die Hydroxylgruppen können mit anderen funktionellen Gruppen wie Halogeniden oder Aminen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid und Substitutionsreagenzien wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zu Ketonen oder Aldehyden führen, während die Reduktion der Carbonsäuregruppen zu primären Alkoholen führen kann.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid groups may yield primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann diese Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Verbindungen mit ähnlichen Strukturen wurden mit verschiedenen biologischen Wirkungen gefunden, wie zum Beispiel antimikrobiellen, entzündungshemmenden oder krebshemmenden Aktivitäten.
Medizin
In der Medizin kann diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Ihre komplexe Struktur und die vielen funktionellen Gruppen machen sie zu einem Kandidaten für die Entwicklung und Gestaltung von Medikamenten.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien, Pharmazeutika oder als Forschungsmittel bei der Entwicklung neuer Materialien verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Wechselwirkungen können die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle beinhalten, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die beteiligten Wege können Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere polycyclische Moleküle mit mehreren Hydroxyl- und Carbonsäuregruppen. Beispiele hierfür sind:
- (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-Tetradecahydropicen-3-yl]oxy]-4-[2-Carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-Dihydroxyoxane-2-carboxylic acid
- This compound
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Stereochemie und der Anordnung ihrer funktionellen Gruppen. Diese einzigartige Struktur kann spezifische chemische Eigenschaften und biologische Aktivitäten verleihen, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C47H72O20 |
|---|---|
Molekulargewicht |
957.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23+,24-,25+,26+,28+,29-,30+,31-,32+,33?,34-,35-,38?,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
GNCYMXULNXKROG-FSUMLXKBSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)


